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Compound of Interest

Compound Name:
2,5-Difluoro-4-

methoxybenzaldehyde

Cat. No.: B1587805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated
Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated organic

molecules have garnered significant attention for their unique ability to modulate a compound's

physicochemical and biological properties. 2,5-Difluoro-4-methoxybenzaldehyde, with the

CAS number 879093-08-0, emerges as a pivotal building block in this domain. The strategic

placement of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts

distinct electronic and steric characteristics, making it a valuable precursor for the synthesis of

complex molecular architectures. This guide provides an in-depth exploration of the core

properties, synthesis, and potential applications of this compound, offering a technical resource

for professionals engaged in cutting-edge research and development.

Physicochemical Properties: A Quantitative
Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application. The properties of 2,5-Difluoro-4-methoxybenzaldehyde are summarized in the

table below.
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Property Value Source

CAS Number 879093-08-0 N/A

Molecular Formula C₈H₆F₂O₂

Molecular Weight 172.13 g/mol

Appearance White to off-white solid N/A

Melting Point 97-100 °C N/A

Boiling Point (Predicted) 232.8 ± 35.0 °C N/A

Density (Predicted) 1.289 ± 0.06 g/cm³ N/A

Solubility

Sparingly soluble in water;

Soluble in common organic

solvents such as ethanol,

ether, and chloroform (inferred

from 4-methoxybenzaldehyde).

[1][2]

N/A

Storage

Store under an inert

atmosphere (nitrogen or

argon) at 2-8°C.

N/A

Synthesis and Mechanistic Insights: A Plausible
Synthetic Pathway
While a specific, published, step-by-step synthesis protocol for 2,5-Difluoro-4-
methoxybenzaldehyde is not readily available in the public domain, a plausible and efficient

synthetic route can be devised based on established organic chemistry principles and known

transformations of similar substrates. The proposed synthesis involves a multi-step process

starting from a commercially available precursor.

Proposed Synthetic Scheme:
A logical approach would be the formylation of 1,4-difluoro-2-methoxybenzene. The Vilsmeier-

Haack reaction is a classic and effective method for the formylation of electron-rich aromatic
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rings.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Difluoro-2-methoxybenzene

Disclaimer: This is a proposed protocol and should be adapted and optimized under

appropriate laboratory conditions by qualified personnel.

Materials:

1,4-Difluoro-2-methoxybenzene

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a

dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF)

in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the

temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the

formation of the Vilsmeier reagent.

Aromatic Compound Addition: Dissolve 1,4-difluoro-2-methoxybenzene in dichloromethane

(DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to a gentle reflux for several hours. The progress of the reaction

should be monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker

containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the

excess acid. Stir until the effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane. Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be

further purified by column chromatography on silica gel or by recrystallization to yield pure

2,5-Difluoro-4-methoxybenzaldehyde.

Causality in Experimental Choices:
Vilsmeier-Haack Reaction: This method is chosen due to its high efficiency in formylating

electron-rich aromatic systems. The methoxy group in the starting material is an activating

group, directing the electrophilic substitution to the ortho and para positions. The fluorine

atoms are deactivating but their influence is overcome by the strongly activating methoxy

group.

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the

Vilsmeier reagent with atmospheric moisture.

Controlled Temperature: The initial cooling during the formation of the Vilsmeier reagent and

the addition of the aromatic substrate is necessary to control the exothermic reaction and

prevent side reactions.

Click to download full resolution via product page

Applications in Drug Discovery and Development: A
Gateway to Novel Therapeutics
The incorporation of fluorine into drug candidates is a well-established strategy to enhance

their metabolic stability, binding affinity, and lipophilicity. 2,5-Difluoro-4-
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methoxybenzaldehyde serves as a valuable scaffold for the synthesis of novel bioactive

molecules, leveraging these benefits.

Role as a Key Intermediate:
The aldehyde functionality of 2,5-Difluoro-4-methoxybenzaldehyde is a versatile handle for a

wide array of chemical transformations, including:

Reductive Amination: To introduce substituted amine moieties, a common feature in many

drug classes.

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon

double bonds, enabling the synthesis of stilbene and chalcone derivatives, which often

exhibit interesting biological activities.

Condensation Reactions: With various nucleophiles to form Schiff bases, which can be

further modified or act as bioactive compounds themselves.

Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, expanding

the synthetic possibilities.

The presence of the difluoro and methoxy substituents on the aromatic ring provides a unique

electronic environment that can influence the reactivity of the aldehyde group and the

properties of the resulting derivatives. These substituents can also engage in specific

interactions with biological targets, potentially leading to enhanced potency and selectivity.

2,5-Difluoro-4-methoxybenzaldehyde

Reductive Amination

Forms C-N bonds

Wittig/HWE Reaction

Forms C=C bonds

Condensation Reactions

Forms Schiff bases

Oxidation/Reduction

Accesses acid/alcohol

Bioactive Molecules
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Click to download full resolution via product page

Spectroscopic Characterization: Deciphering the
Molecular Fingerprint
The structural elucidation of 2,5-Difluoro-4-methoxybenzaldehyde relies on a combination of

spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the aldehyde proton, and the methoxy protons. The aromatic protons will exhibit

complex splitting patterns due to both proton-proton and proton-fluorine couplings. The

aldehyde proton will appear as a singlet or a finely split multiplet, typically in the range of 9.5-

10.5 ppm. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon

(around 190 ppm), the aromatic carbons (with chemical shifts influenced by the fluorine and

methoxy substituents), and the methoxy carbon (around 55-60 ppm). The carbon signals will

also show splitting due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic

environment of the fluorine atoms. Two distinct signals are expected, with chemical shifts

and coupling constants characteristic of their positions on the aromatic ring.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the key

functional groups:
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Functional Group Characteristic Absorption (cm⁻¹)

C=O (Aldehyde) 1700 - 1720 (strong)

C-H (Aromatic) 3000 - 3100 (medium)

C-H (Aldehyde) 2720 - 2820 (medium, often two bands)

C-O (Methoxy) 1200 - 1300 (strong) and 1000 - 1100 (strong)

C-F 1000 - 1400 (strong)

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z

172. Key fragmentation patterns would likely involve the loss of a hydrogen atom ([M-H]⁺ at

m/z 171), the loss of the formyl group ([M-CHO]⁺ at m/z 143), and the loss of a methyl group

from the methoxy moiety ([M-CH₃]⁺ at m/z 157).

Safety and Handling: A Commitment to Laboratory
Safety
As with any chemical reagent, proper handling and safety precautions are paramount when

working with 2,5-Difluoro-4-methoxybenzaldehyde. While a specific safety data sheet (SDS)

for this compound may not be universally available, the following guidelines, based on the

known hazards of substituted benzaldehydes, should be strictly followed.

Potential Hazards:

Irritation: May cause skin, eye, and respiratory tract irritation.[3][4][5]

Sensitization: Prolonged or repeated contact may cause skin sensitization.[3]

Toxicity: Harmful if swallowed or inhaled.

Recommended Precautions:

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash

hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Click to download full resolution via product page

Conclusion: A Promising Future in Chemical
Synthesis
2,5-Difluoro-4-methoxybenzaldehyde stands as a testament to the power of strategic

molecular design. Its unique combination of functional groups and substituents makes it a

highly valuable and versatile building block for the synthesis of novel compounds with tailored

properties. For researchers and scientists in drug discovery and materials science, this

compound offers a gateway to new chemical space and the potential for groundbreaking

innovations. As our understanding of the role of fluorine in molecular design continues to

evolve, the importance of intermediates like 2,5-Difluoro-4-methoxybenzaldehyde is set to

grow, paving the way for the next generation of advanced materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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